BenchChemオンラインストアへようこそ!

N-(3-methoxyphenyl)butane-1-sulfonamide

Drug Metabolism CYP450 Inhibition Hepatocyte Stability

N-(3-Methoxyphenyl)butane-1-sulfonamide (IUPAC; molecular formula C₁₁H₁₇NO₃S, MW 243.32 g/mol ) is a small-molecule sulfonamide featuring a butane-1-sulfonyl group linked to a 3-methoxyphenyl ring. Database queries confirm it is a catalogued synthetic intermediate available from multiple chemical suppliers.

Molecular Formula C11H17NO3S
Molecular Weight 243.32 g/mol
Cat. No. B5288207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)butane-1-sulfonamide
Molecular FormulaC11H17NO3S
Molecular Weight243.32 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC1=CC(=CC=C1)OC
InChIInChI=1S/C11H17NO3S/c1-3-4-8-16(13,14)12-10-6-5-7-11(9-10)15-2/h5-7,9,12H,3-4,8H2,1-2H3
InChIKeyHSNWPSMLBDWEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)butane-1-sulfonamide: Baseline Identity for Procurement Screening


N-(3-Methoxyphenyl)butane-1-sulfonamide (IUPAC; molecular formula C₁₁H₁₇NO₃S, MW 243.32 g/mol [1]) is a small-molecule sulfonamide featuring a butane-1-sulfonyl group linked to a 3-methoxyphenyl ring. Database queries confirm it is a catalogued synthetic intermediate available from multiple chemical suppliers [2]. No primary research publications, patent pharmacological data, or quantitative structure–activity relationship (QSAR) models specific to this exact compound were identified in peer-reviewed or patent literature as of the search date.

Why N-(3-Methoxyphenyl)butane-1-sulfonamide Cannot Be Trivially Replaced by In-Class Analogs


The sulfonamide class exhibits extreme sensitivity to aryl substitution patterns; a change from 3-methoxy to 4-methoxy or 2-methoxy can abolish target binding or invert selectivity [1]. Regulatory and reproducibility standards (e.g., journal guidelines, ISO 9001) increasingly require explicit lot-specific characterization data for any chemical probe used in published studies [2]. Without such data, substituting a 'similar' sulfonamide risks undetectable batch failures or irreproducible results. The sections below evaluate the available quantitative evidence—or, where absent, provide the strongest class-level inference—to guide a data-driven procurement decision.

Quantitative Differentiation Evidence: N-(3-Methoxyphenyl)butane-1-sulfonamide vs Closest Analogs


CYP2C9 Off-Target Liability: Inferior Microsomal Stability vs. Unsubstituted Butane-sulfonamide

A structurally related butane-1-sulfonamide congener demonstrated an IC₅₀ of 3,500 nM against CYP2C9 in human liver microsomes [1]. Although no direct data exist for the 3-methoxyphenyl derivative, the electron-donating methoxy substituent is predicted (Hammett σₘₑₜₐ ≈ +0.12) to slightly increase CYP2C9 affinity relative to the unsubstituted phenyl analog, suggesting comparable or marginally higher off-target risk. This is a class-level inference; experimental validation is required before procurement for any in vivo study.

Drug Metabolism CYP450 Inhibition Hepatocyte Stability

Physicochemical Descriptors: LogP and Topological PSA Comparison vs. 2-Methoxy Positional Isomer

The 3-methoxy positional isomer is expected to exhibit a slightly higher logP (≈ +0.2 to +0.4 log unit) than the 4-methoxy isomer due to reduced intramolecular hydrogen bonding with the sulfonamide NH. Computed topological polar surface area (TPSA) for the core scaffold is 63.8 Ų [1]. This TPSA value lies below the 90 Ų threshold for blood–brain barrier penetration, indicating potential CNS exposure that must be accounted for in peripheral target studies. Direct experimental logP/logD₇.₄ data are absent for the 3-methoxy derivative.

ADME Prediction Lipophilicity Permeability

Carbonic Anhydrase Inhibition: Structural Alert from Methoxyphenyl Sulfonamide Class

Aromatic sulfonamides incorporating a methoxyphenyl moiety have been reported to inhibit protozoan α-carbonic anhydrase (TcCA) with Kᵢ values as low as 0.5 nM, while showing reduced activity against human off-target isoforms hCA I and II (selectivity ratios >100-fold) [1]. The 3-methoxy substitution pattern was explicitly present in the most potent compounds of this series. While the specific N-(3-methoxyphenyl)butane-1-sulfonamide molecule was not tested in this study, the core pharmacophore is conserved, making CA inhibition a likely liability. Direct comparative enzymology is required.

Carbonic Anhydrase Off-Target Panel Sulfonamide Selectivity

Antimicrobial Potential: In Silico Prediction vs. 4-Amino Analog

The butane-1-sulfonamide scaffold has been validated crystallographically as a ligand for M. tuberculosis KasA (β-ketoacyl-ACP synthase) [1], a clinically pursued anti-tuberculosis target. N-(4-Amino-3-methoxyphenyl)butane-1-sulfonamide, the closest catalogued analog, is commercially available [2] but has no reported MIC data. The 3-methoxyphenyl derivative, lacking the 4-amino group, is predicted to have reduced KasA affinity due to the loss of a key hydrogen-bond donor. No head-to-head MIC comparison exists.

Antibacterial Mycobacterium tuberculosis KasA Inhibition

Evidence-Linked Application Scenarios for N-(3-Methoxyphenyl)butane-1-sulfonamide


Chemical Probe for Carbonic Anhydrase Selectivity Profiling

Based on the class-level TcCA inhibitory activity of methoxyphenyl sulfonamides (Kᵢ 0.5–12.5 nM) [1], this compound could serve as a starting scaffold for developing selective protozoan CA inhibitors, provided the procurement is accompanied by a request for custom enzymological screening against a panel of human CA isoforms (hCA I, II, IV, IX, XII). Without such data, the risk of pan-CA inhibition is unquantified.

Negative Control for CYP2C9-Mediated Metabolism Studies

The predicted moderate CYP2C9 inhibition (class-level IC₅₀ likely >1 µM) [1] positions this compound as a potential negative control in cytochrome P450 reaction phenotyping experiments, where a compound with minimal CYP inhibition is required. However, experimental confirmation via a standardized CYP450 panel (e.g., Corning Gentest) is mandatory before use, as the actual IC₅₀ may be lower than predicted.

Synthetic Intermediate for Parallel Library Synthesis

The commercial availability of the compound with a defined purity specification (typically 95%) [1] makes it a viable building block for amide or sulfonamide library synthesis, particularly for generating analogs with varied N-alkyl chains. The 3-methoxy group provides a synthetic handle for further derivatization (e.g., demethylation, O-alkylation) that distinguishes it from the 2- and 4-methoxy regioisomers.

Quote Request

Request a Quote for N-(3-methoxyphenyl)butane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.